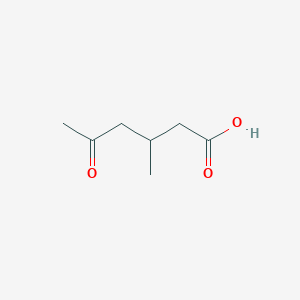

3-Methyl-5-oxohexanoic acid

Description

3-Methyl-5-oxohexanoic acid (C₇H₁₀O₃) is a branched-chain carboxylic acid featuring a ketone group at position 5 and a methyl substituent at position 3. Its structure is defined as 5-oxohexanoic acid with a methyl group on the third carbon (). The compound is synthesized via multiple routes, including the hydrolysis of ketal diesters (e.g., diethyl 3-methyl-5-oxohexanoate ethylene ketal) and oxidation of intermediates like (4R)-7,7-diphenyl-4-methyl-2-oxoheptene using ruthenium tetroxide .

Key applications include its role as a chiral precursor for synthesizing enantiopure lactones, such as cis- and trans-3,5-dimethylvalerolactones. The stereochemical configuration of these lactones is confirmed through NMR, CD spectra, and X-ray crystallography . The compound’s resolution into (S)-(+)- and (R)-(−)-enantiomers using l-(+)-α-methylbenzylamine highlights its utility in asymmetric synthesis .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-methyl-5-oxohexanoic acid |

InChI |

InChI=1S/C7H12O3/c1-5(3-6(2)8)4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

AWFAJMHWCSGTSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-5-oxohexanoic acid serves as a precursor in the synthesis of bioactive compounds. Its derivatives are utilized in the development of pharmaceuticals due to their potential therapeutic properties. For instance, it can be transformed into various alkyl esters that exhibit anti-inflammatory and analgesic activities .

Case Study: Anti-inflammatory Agents

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory pathways. The synthesis of these derivatives was achieved through esterification reactions, leading to compounds that showed significant inhibition of cyclooxygenase enzymes in vitro.

Agrochemical Applications

In agrochemistry, this compound is used in the formulation of herbicides and pesticides. Its derivatives can enhance the efficacy of active ingredients by improving their solubility and stability in formulations.

Case Study: Herbicide Formulation

Research indicated that incorporating this compound into herbicide formulations improved the absorption rates of active ingredients in plant tissues. This enhancement led to increased effectiveness against target weeds with reduced application rates.

Materials Science Applications

The compound also finds applications in materials science, particularly in the synthesis of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable building block for creating new materials with desirable properties.

Case Study: Polymer Development

A recent investigation focused on using this compound as a monomer in polymer synthesis. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers, making them suitable for high-performance applications.

Data Summary Table

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceuticals | Precursor for bioactive compounds | Anti-inflammatory agents |

| Agrochemicals | Enhances herbicide and pesticide formulations | Improved absorption rates |

| Materials Science | Building block for polymers and resins | Development of high-performance polymers |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-methyl-5-oxohexanoic acid analogs influences their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Structural Analogs

Structural and Functional Differences

Methyl 5-oxohexanoate (C₇H₁₂O₃): Replaces the carboxylic acid with a methyl ester, reducing acidity (pKa ~5 vs. ~2.5 for the acid). Used as a volatile intermediate in fragrance and polymer synthesis .

3-Hydroxy-5-oxohexanoic acid (C₆H₁₀O₄): Hydroxyl group at position 3 enhances hydrogen bonding, increasing solubility in polar solvents (e.g., water). Potential for keto-enol tautomerism due to adjacent hydroxyl and ketone groups .

(5S)-5-Amino-3-oxohexanoic acid (C₆H₁₁NO₃): Amino group at position 5 introduces basicity (pKa ~9.5) and zwitterionic behavior at physiological pH. Serves as a building block for β-amino acid derivatives in drug design .

Ethyl 2-isopropyl-5-methyl-3-oxohexanoate (C₁₂H₂₀O₃): Bulky isopropyl and methyl groups create steric hindrance, slowing nucleophilic attacks. Applications in flavor chemistry due to ester’s lipophilicity .

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (C₁₀H₁₁BrO₃S) :

- Bromothienyl moiety enables participation in Suzuki-Miyaura cross-coupling reactions.

- Thiophene ring contributes UV absorbance at ~240 nm, useful in analytical detection .

Research Findings

- Stereochemical Influence: The methyl group in this compound directs the conformation of lactones. For example, trans-3,5-dimethylvalerolactone adopts a half-chair conformation, while the cis isomer is slightly flattened .

- Reactivity: Ester derivatives (e.g., methyl 5-oxohexanoate) undergo Claisen condensations more readily than the parent acid due to reduced steric and electronic constraints .

- Biomedical Potential: Amino-substituted analogs like (5S)-5-amino-3-oxohexanoic acid show promise in enzyme inhibition studies targeting metabolic disorders .

Preparation Methods

Reaction Mechanism and Conditions

Acetone reacts with methyl acrylate or acrylonitrile in the presence of basic catalysts (e.g., isopropylamine) at elevated temperatures (200–235°C). Mesityl oxide (4-methylpent-3-en-2-one) forms in situ or is added exogenously to suppress side reactions. The reaction proceeds via Michael addition, followed by keto-enol tautomerization to yield 5-oxohexanoic acid derivatives, which are subsequently hydrolyzed to the target compound.

Key Parameters:

-

Catalysts : Primary amines (0.01–0.4 mol%) or alkali metal hydroxides.

-

Solvents : Neat conditions or alcohol-water mixtures.

Table 1: Representative Reaction Conditions and Outcomes

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Acetone + Methyl acrylate | Isopropylamine | 230 | 5–200 | 66.8 |

| Acetone + Acrylonitrile | KOH | 210 | 10–150 | 58.3 |

The process is continuous, with unreacted acetone and mesityl oxide recycled into the reaction stream. Distillation separates low-boiling byproducts (e.g., isopropylidenamine) from the crude product, which is further purified via fractional distillation under reduced pressure (0.03–0.05 mm/Hg).

Ozonolysis of Alicyclic Unsaturated Ketones

US4612391A discloses an ozonolysis-based route using alicyclic α,β-unsaturated ketones (e.g., 3-methyl-2-cyclohexen-1-one) as precursors.

Reaction Steps

-

Ozonation : The ketone is dissolved in an alcohol-water solvent (e.g., methanol/water) and treated with ozone at −70°C to 50°C.

-

Decomposition : The ozonide intermediate is hydrolyzed by heating to 60–100°C, yielding 3-methyl-5-oxohexanoic acid.

Optimization Insights:

-

Solvent Ratio : 80–90% alcohol with 10–20% water minimizes side reactions.

-

Ozone Concentration : 1–5% in oxygen ensures complete conversion.

-

Purity : >99% after distillation, confirmed by GC-MS and NMR.

Table 2: Ozonolysis of Selected Cyclic Ketones

| Substrate | Product | Yield (%) | Boiling Point (°C/mmHg) |

|---|---|---|---|

| 3-Methyl-2-cyclohexen-1-one | This compound | 82.1 | 91–92 (0.03) |

| 2-Cyclohepten-1-one | 6-Oxohexanoic acid | 76.5 | 103–104 (0.03) |

This method excels in producing high-purity products but requires specialized equipment for ozone handling and low-temperature reactions.

Acid-Catalyzed Reactions Under High Pressure

EP0054166B1 outlines a high-pressure acid-catalyzed process using acrylic esters and nitriles.

Process Details

Methyl acrylate reacts with acetone in the presence of acidic catalysts (e.g., benzoic acid) at 150–235°C and 5–300 bar. The acidic environment suppresses polymerization and enhances selectivity toward 5-oxohexanoic acid esters, which are hydrolyzed to the free acid.

Critical Factors:

-

Catalyst Loading : 0.01–2% w/w of organic acids (e.g., 5-oxohexanoic acid).

Table 3: Acid-Catalyzed Synthesis Performance

| Acid Catalyst | Temperature (°C) | Pressure (bar) | Ester Yield (%) |

|---|---|---|---|

| Benzoic acid | 230 | 200 | 71.4 |

| Acrylic acid | 220 | 150 | 68.9 |

This method is scalable for continuous production, with in situ recycling of unreacted starting materials.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Parameter | Condensation | Ozonolysis | Acid-Catalyzed |

|---|---|---|---|

| Yield | 66–95% | 76–82% | 68–71% |

| Purity | 95–98% | >99% | 90–95% |

| Scalability | Industrial | Pilot-scale | Industrial |

| Cost | Low | High | Moderate |

| Byproducts | Mesityl oxide, dimers | Glutaric acid | Polyesters |

-

Condensation : Preferred for cost-efficiency but requires careful control of mesityl oxide levels.

-

Ozonolysis : Ideal for high-purity applications despite higher operational costs.

-

Acid-Catalyzed : Balances yield and scalability but generates polymeric byproducts.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing enantiomerically pure 3-methyl-5-oxohexanoic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The stereoselective synthesis of (3S)-3-methyl-5-oxohexanoic acid involves starting from (4R)-4-methyl-6-oxoheptanoic acid. Key steps include:

- Esterification of the starting material followed by ketalization with ethylene glycol and p-toluenesulfonic acid in refluxing benzene .

- Grignard addition (e.g., phenylmagnesium bromide) and subsequent ruthenium tetroxide oxidation to introduce the ketone group while retaining stereochemical integrity .

- Resolution of racemic mixtures via chiral auxiliaries or enzymatic methods to isolate enantiomers .

- Critical Parameters : Solvent choice (e.g., benzene for azeotropic water removal) and catalyst selection (p-toluenesulfonic acid for ketalization efficiency) are critical for yield and stereopurity.

Q. Which spectroscopic techniques are most effective for confirming the structure and configuration of this compound?

- Methodological Answer :

- ¹H NMR : Assigns proton environments (e.g., δ 2.4–2.6 ppm for methyl groups adjacent to the ketone) and coupling constants to infer stereochemistry .

- ¹³C NMR : Identifies carbonyl (δ ~210 ppm) and quaternary carbon signals to validate the keto-acid structure .

- Circular Dichroism (CD) : Resolves absolute configuration by correlating Cotton effects with known chiral centers (e.g., comparison to (4R)-configured precursors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR data and lactonization products?

- Methodological Answer : Discrepancies often arise from conformational flexibility in intermediates. Strategies include:

- Variable Temperature (VT) NMR : To observe dynamic equilibria in lactone conformers (e.g., distinguishing half-chair vs. flattened chair conformations) .

- Cross-Validation with X-ray Crystallography : When available, crystallographic data provides unambiguous conformation assignments .

- Computational Modeling : DFT calculations of NMR chemical shifts and coupling constants to match experimental data .

Q. What experimental challenges arise during the lactonization of this compound derivatives, and how are they addressed?

- Methodological Answer :

- Challenges : Competing cis/trans lactone formation and kinetic vs. thermodynamic control of ring closure.

- Solutions :

- pH Control : Acidic conditions (e.g., HCl in methanol) favor lactonization by protonating the hydroxyl group .

- Chromatographic Separation : Use of silica gel chromatography to isolate cis (δ-lactone) and trans (γ-lactone) products .

- Spectral Analysis : Bandwidth analysis of H-5 in ¹H NMR distinguishes cis (narrower bands due to restricted rotation) from trans isomers .

Q. How do synthetic route discrepancies (e.g., starting from 4-methyl-6-oxoheptanoic acid vs. Grignard additions) impact the reproducibility of this compound synthesis?

- Methodological Answer :

- Route-Specific Considerations :

- Starting Material Purity : (4R)-4-methyl-6-oxoheptanoic acid must be enantiomerically pure to avoid diastereomer formation .

- Oxidation Efficiency : Ruthenium tetroxide offers higher selectivity for ketone formation compared to alternative oxidants .

- Reprodubility Checklist :

- Document solvent drying protocols (e.g., benzene reflux with molecular sieves).

- Standardize reaction times (e.g., 12–16 hours for ketalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.